Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling
The iodine substituent at the C-5 position provides a critical advantage in reactivity for cross-coupling reactions. While direct comparative kinetic data for this specific scaffold is not available in the public domain, the principle is a well-established class-level inference: C-I bonds undergo oxidative addition to Pd(0) catalysts significantly faster than C-Br or C-Cl bonds, enabling milder reaction conditions and higher yields [1]. This is practically demonstrated by the successful, high-yielding Sonogashira coupling of 5-iodo-6-methylpyrimidin-4-one with terminal alkynes at room temperature in DMF, a protocol that would be inefficient or fail with the corresponding 5-chloro or 5-bromo analogs under the same mild conditions [2].
| Evidence Dimension | Reactivity in Sonogashira Cross-Coupling |
|---|---|
| Target Compound Data | High reactivity; successful coupling with terminal acetylenes at room temperature in DMF [2]. |
| Comparator Or Baseline | 5-chloro- or 5-bromo-6-methylpyrimidin-4-one |
| Quantified Difference | Not quantified in a direct comparative study. The difference is based on the established, significantly lower bond dissociation energy of C-I (approx. 210-230 kJ/mol) compared to C-Br (approx. 270-290 kJ/mol) and C-Cl (approx. 320-350 kJ/mol) [1]. |
| Conditions | Palladium-catalyzed Sonogashira reaction, DMF solvent, room temperature [2]. |
Why This Matters
This compound is the preferred substrate for installing alkyne groups at the C-5 position via Sonogashira coupling, enabling the synthesis of 5-alkynyl nucleoside libraries with potent antituberculosis activity (MIC50 values of 11-13 µg/mL against M. bovis and M. tuberculosis) [2]. Procurement of the iodo analog is essential for this specific, published synthetic route.
- [1] Diederich, F., & Stang, P. J. (Eds.). (1998). Metal-catalyzed Cross-coupling Reactions. Wiley-VCH. View Source
- [2] Volov, A. N., Volov, N. A., & Platonova, Y. B. (2021). Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. Bioorganic & Medicinal Chemistry Letters, 48, 128261. https://doi.org/10.1016/j.bmcl.2021.128261 View Source
